![molecular formula C15H13ClN2O4S2 B2780325 5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2319837-61-9](/img/structure/B2780325.png)
5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one” is a complex organic molecule. It is related to Clopidogrel Bisulfate , a medication used to prevent heart attacks and strokes in persons with heart disease .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thieno[3,2-c]pyridine ring, a sulfonyl group, and a 3-methylbenzo[d]oxazol-2(3H)-one group . The presence of these functional groups suggests that the compound may have interesting chemical properties and reactivity.Chemical Reactions Analysis
The exact chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. Given the functional groups present in the molecule, it could potentially undergo a variety of organic reactions .科学的研究の応用
Metalation and Electrophilic Quenching
A study by Balasubramaniam, Mirzaei, and Natale (1990) discusses the metalation and electrophilic quenching of isoxazoles, leading to thioalkyl derivatives. This process, involving disulfides, offers a direct and synthetically useful method for creating sulfur-containing heterocycles, potentially applicable to the synthesis of compounds similar to the one Balasubramaniam et al., 1990.
Antibacterial and Surface Activity
El-Sayed (2006) explores the synthesis of 1,2,4-triazole derivatives with significant antibacterial and surface-active properties. This research highlights the potential application of similar compounds in developing new antimicrobial agents El-Sayed, 2006.
Heterocyclic Compound Synthesis
Research by Shibuya (1984) focuses on the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes, yielding various heterocycles like pyrimidine and thiazole derivatives. This study demonstrates the chemical versatility and reactivity of sulfur and nitrogen-containing heterocycles, relevant to the synthesis and modification of the targeted compound Shibuya, 1984.
Antimicrobial Activity of Heterocyclic Compounds
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, showing good to moderate antimicrobial activity. This underscores the importance of heterocyclic compounds in pharmaceutical research for developing new antimicrobial agents Bayrak et al., 2009.
Polycyclic 1,4-Dihydropyridines Study
Dubure et al. (1986) investigated the synthesis and properties of polycyclic 1,4-dihydropyridines, focusing on their alkylation, chemical oxidation, and reactivity. This research is pertinent for understanding the chemical behavior and potential applications of complex heterocyclic systems in drug development Dubure et al., 1986.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S2/c1-17-11-7-10(2-3-12(11)22-15(17)19)24(20,21)18-5-4-13-9(8-18)6-14(16)23-13/h2-3,6-7H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUMNFIVDHGRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=C(C3)C=C(S4)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


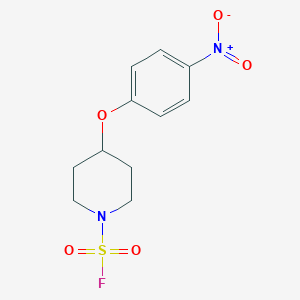
![N-(2-{1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)

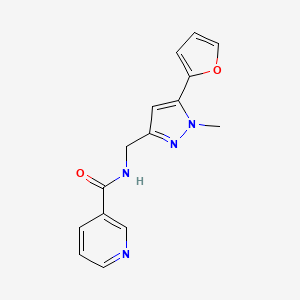
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2780248.png)
![(Z)-3-(((2-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780251.png)
![2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2780252.png)
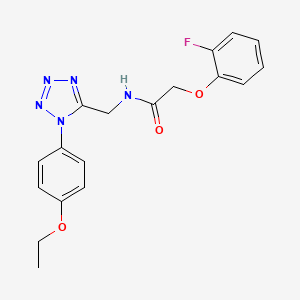
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2780259.png)
![5-Fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2780261.png)
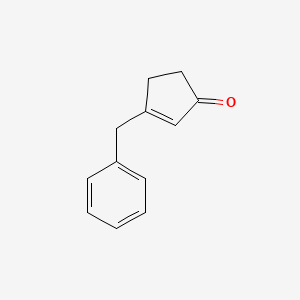
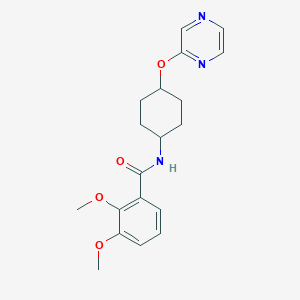
![N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2780264.png)